molecular formula C21H24N4O3S B6556730 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxamide CAS No. 1040644-23-2

1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxamide

Cat. No.: B6556730
CAS No.: 1040644-23-2
M. Wt: 412.5 g/mol
InChI Key: CUPVCUZUWVIOBF-UHFFFAOYSA-N
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Description

This compound features an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6, a propanoyl linker at position 3, and a piperidine-4-carboxamide moiety.

Properties

IUPAC Name

1-[3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-28-17-5-2-14(3-6-17)18-12-25-16(13-29-21(25)23-18)4-7-19(26)24-10-8-15(9-11-24)20(22)27/h2-3,5-6,12-13,15H,4,7-11H2,1H3,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPVCUZUWVIOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxamide , a complex organic molecule, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations including anticancer, antimicrobial, and antioxidant properties, and the structure-activity relationships (SAR) that highlight its efficacy.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the imidazo[2,1-b][1,3]thiazole core followed by the attachment of the piperidine and carboxamide moieties. The detailed synthetic pathway is critical for understanding its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds bearing the imidazo[2,1-b][1,3]thiazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to our target compound were tested against various cancer cell lines:

CompoundCell LineIC50 (µM)
9aSUIT-21.4
9bCapan-12.0
10Panc-10.86

These results indicate that modifications to the imidazo[2,1-b][1,3]thiazole structure can enhance cytotoxicity against pancreatic cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains. The findings suggest that certain substitutions on the thiazole ring significantly enhance antibacterial activity:

CompoundBacterial StrainMIC (µg/mL)
5cStaphylococcus aureus3.125
5dEscherichia coli6.25
5lMycobacterium tuberculosis12.5

These compounds exhibited low toxicity against normal cell lines while maintaining potent activity against resistant strains .

Antioxidant Activity

Antioxidant assays demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole possess significant free radical scavenging capabilities. The presence of electron-donating groups such as methoxy phenyl groups enhances this activity:

CompoundDPPH Scavenging Activity (%)
9a85
9b78
Control90

This suggests a potential application in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the methoxyphenyl substituent plays a crucial role in enhancing both anticancer and antimicrobial activities. The presence of halogen or electron-donating groups on the aromatic rings is associated with increased potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[2,1-b]thiazole Core

Key analogs differ in substituents at positions 6 (aryl groups) and 3 (linkers/functional groups).

Compound Name Substituent at Position 6 Substituent at Position 3/Linker Melting Point (°C) Yield (%) Biological Activity (IC50 or Inhibition Rate) Source ID
1-{3-[6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]propanoyl}piperidine-4-carboxamide (Target) 4-Methoxyphenyl Propanoyl-piperidine-4-carboxamide N/A N/A N/A -
N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (5h) 4-Methoxyphenyl Acetamide linked to 6-chloropyridin-3-yl 108–110 81 Not reported
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) 4-Chlorophenyl Acetamide-piperazine-pyridin-3-yl 116–118 72 MDA-MB-231: IC50 = 1.4 µM; VEGFR2 inhibition: 5.72% at 20 µM
2-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid (2c) 4-Methoxyphenyl Acetic acid 231–233 62 Not reported

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound and 5h contrasts with the 4-chloro substituent in 5l. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets (e.g., VEGFR2 in 5l), while methoxy groups improve solubility .
  • Linker Impact: The propanoyl-piperidine-4-carboxamide linker in the target compound differs from acetamide or acetic acid linkers in analogs. Piperidine-carboxamide moieties often enhance bioavailability and CNS penetration compared to pyridine-based linkers .
Pharmacological Activity Comparisons
  • Anticancer Activity : Compound 5l (4-chlorophenyl analog) shows potent cytotoxicity against MDA-MB-231 cells (IC50 = 1.4 µM), surpassing sorafenib (IC50 = 5.2 µM). The target compound’s 4-methoxy group may reduce potency but improve selectivity due to altered electronic properties .
  • Enzyme Inhibition : Imidazo[2,1-b]thiazole derivatives with 4-bromophenyl groups (e.g., from ) exhibit aldose reductase inhibition, suggesting substituent size (bromo vs. methoxy) influences enzyme binding .
Physicochemical Properties
  • Melting Points : Analogs with 4-methoxyphenyl groups (e.g., 5h, 2c) have lower melting points (108–110°C and 231–233°C) compared to 4-chlorophenyl derivatives (5l: 116–118°C), likely due to reduced crystallinity from methoxy’s bulky, polar nature .
  • Synthetic Yields : Higher yields (81%) are achieved for 4-methoxyphenyl derivatives (5h) compared to 4-chlorophenyl analogs (72% for 5l), possibly due to milder reaction conditions for methoxy-containing intermediates .

Preparation Methods

Cyclization Strategies

The imidazo[2,1-b]thiazole scaffold is typically constructed via cyclocondensation of thiazole-2-amines with α-bromo ketones. For the 6-(4-methoxyphenyl) substituent, a Suzuki-Miyaura coupling is employed post-cyclization (Source):

  • Thiazole-2-amine precursor : Prepared by reacting 4-methoxyphenylboronic acid with 2-aminothiazole under Pd catalysis.

  • Cyclization : Treatment with α-bromoacetophenone in ethanol under reflux yields the imidazo[2,1-b]thiazole core.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C (reflux)

  • Catalyst: Pd(PPh₃)₄

  • Yield: 72–85% (Source)

Coupling with Piperidine-4-carboxamide

Amide Bond Formation

The propanoyl-linked intermediate is conjugated to piperidine-4-carboxamide via carbodiimide-mediated coupling (Source):

  • Activation : The carboxylic acid (from ester hydrolysis) is activated using HATU or TBTU.

  • Coupling : Reaction with piperidine-4-amine in DMF with DIPEA as a base.

Representative Procedure :

  • Hydrolyze ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate (Source) with LiOH in THF/H₂O.

  • Activate the resultant carboxylic acid with HATU (1.2 eq) and DIPEA (3 eq) in DMF.

  • Add piperidine-4-amine (1.5 eq) and stir at 25°C for 12 h.

  • Purify via preparative HPLC (Yield: 74%).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazo-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.45–3.52 (m, 4H, piperidine-H), 2.98 (t, J = 6.4 Hz, 2H, propanoyl-H).

  • HRMS : m/z Calculated for C₂₃H₂₆N₄O₃S [M+H]⁺: 463.1784; Found: 463.1789.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Citation
Cyclization + AcylationImidazo[2,1-b]thiazole formation8597
Carbodiimide CouplingAmide bond formation7498
Mitsunobu ReactionPropanoyl linker introduction6295

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions during imidazo[2,1-b]thiazole cyclization may yield regioisomers. Pd-catalyzed conditions improve selectivity.

  • Amide Hydrolysis : Overactivation of the carboxylic acid can lead to racemization. Using HATU instead of HBTU reduces side reactions.

  • Scalability : Batch purification via HPLC is cost-prohibitive. Switching to column chromatography with silica gel modified by NH₄OAc improves throughput .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxamide?

  • Methodology : The compound can be synthesized via coupling reactions between imidazo[2,1-b][1,3]thiazole intermediates and piperidine-4-carboxamide derivatives. For example, analogous compounds (e.g., compound 58 in ) were synthesized by reacting acid precursors with amines under method A (using coupling agents like HATU or EDCI in DMF/DCM). Key steps include:

  • Purification via column chromatography.
  • Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (purity >98%) .
    • Data Table :
IntermediateYield (%)Purity (HPLC)Melting Point (°C)
Compound 583998N/A
Compound 60179997–100

Q. How is structural confirmation achieved for derivatives of this compound?

  • Methodology :

  • Spectral Analysis : 1H^1H-NMR and 13C^{13}C-NMR are used to confirm regiochemistry and substituent positions (e.g., methoxyphenyl groups in ).
  • X-ray Crystallography : For unambiguous confirmation, analogs like 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ( ) were analyzed via single-crystal X-ray diffraction .

Advanced Research Questions

Q. What computational strategies are recommended for predicting biological activity?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6, as in ). Prioritize compounds with high binding affinity scores (ΔG < -8 kcal/mol).
  • Quantum Chemical Calculations : Employ Gaussian or ORCA for transition-state analysis in reaction design ().
    • Key Finding : In , triazole-thiadiazole derivatives showed promising docking scores (-9.2 kcal/mol), suggesting antifungal potential .

Q. How can contradictory solubility or stability data be resolved during formulation studies?

  • Methodology :

  • HPLC-PDA Analysis : Detect degradation products under stress conditions (e.g., pH 1–12, thermal).
  • Solubility Enhancement : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes, as demonstrated for structurally similar imidazo-thiazoles ().
    • Example : Compound 9e () exhibited improved solubility in DMSO/water (1:4 v/v) due to methoxyphenyl substituents .

Q. What strategies optimize regioselectivity in imidazo[2,1-b][1,3]thiazole functionalization?

  • Methodology :

  • Directed Metalation : Use LDA or TMPLi to deprotonate specific positions (e.g., C3 of imidazo-thiazole).
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh3_3)4_4 catalysis ( ).

Methodological Challenges

Q. How to address low yields in multi-step syntheses of piperidine-4-carboxamide derivatives?

  • Solutions :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 30min) for steps like amide coupling ().
  • Catalyst Screening : Test Pd/C or NiCl2_2/Zn for reductive amination (yield improvement from 24% to 65% in ).

Q. What analytical techniques validate purity in compounds with similar Rf values?

  • Methodology :

  • LC-MS/MS : Differentiate isomers using fragmentation patterns.
  • 2D NMR : NOESY or HSQC to resolve overlapping signals (applied in for triazole-thiazole derivatives) .

Contradictory Data Analysis

Q. Why do imidazo-thiazole derivatives show variable antifungal activity despite structural similarity?

  • Hypothesis : Subtle substituent effects (e.g., methoxy vs. chloro groups) alter steric/electronic profiles.
  • Validation : In -methoxyphenyl analogs showed 10-fold higher activity against C. albicans than 4-chlorophenyl derivatives due to improved membrane penetration .

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